Triethylenephosphoramide-d12

説明

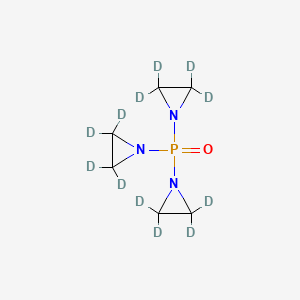

Structure

3D Structure

特性

IUPAC Name |

1-bis(2,2,3,3-tetradeuterioaziridin-1-yl)phosphoryl-2,2,3,3-tetradeuterioaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N3OP/c10-11(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAMXEPQQLNQDM-LBTWDOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=O)(N2CC2)N3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N1P(=O)(N2C(C2([2H])[2H])([2H])[2H])N3C(C3([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Purity Characterization of Triethylenephosphoramide D12

Methodologies for the Chemical Synthesis of Triethylenephosphoramide-d12

The synthesis of this compound involves the introduction of twelve deuterium (B1214612) atoms into the triethylenephosphoramide (B1683007) structure. This is typically achieved by using a deuterated precursor for the aziridine (B145994) rings.

Deuteration Strategies and Chemical Transformations

The most direct strategy for the synthesis of this compound is the reaction of phosphoryl chloride with deuterated aziridine (aziridine-d4). This approach ensures that all twelve hydrogen atoms on the three aziridine rings are replaced with deuterium. The core chemical transformation is a nucleophilic substitution reaction where the nitrogen atom of the aziridine ring attacks the phosphorus atom of phosphoryl chloride, displacing the chlorine atoms. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

While specific literature detailing the synthesis of this compound is not extensively available, the general synthesis of phosphoramides from phosphoryl chloride is a well-established method. The key to forming the deuterated analog lies in the preparation of the deuterated aziridine precursor.

Precursor Compounds and Reaction Conditions

The synthesis of this compound would logically proceed from phosphoryl chloride and aziridine-d4. The synthesis of aziridine-d4 itself, while not detailed in readily available literature, can be conceptually approached through established methods for aziridine synthesis, utilizing deuterated starting materials. For instance, a modified Wenker synthesis starting from a deuterated ethanolamine (B43304) derivative could be employed.

The reaction for the formation of this compound would involve the slow addition of phosphoryl chloride to a solution of aziridine-d4 and a tertiary amine base (such as triethylamine) in an inert aprotic solvent like diethyl ether or dichloromethane (B109758) at reduced temperatures to control the exothermic reaction.

Table 1: Hypothetical Precursor Compounds and Reaction Conditions for the Synthesis of this compound

| Precursor Compound | Role | Reaction Solvent | Base | Temperature |

| Phosphoryl chloride (POCl₃) | Phosphorus source | Dichloromethane | Triethylamine (B128534) | 0 °C to room temp. |

| Aziridine-d4 | Deuterated aziridine source | Dichloromethane | - | 0 °C to room temp. |

Note: This table is based on general principles of phosphoramide (B1221513) synthesis, as specific literature for this compound synthesis is not widely available.

Purification Techniques for Deuterated Triethylenephosphoramide

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any partially deuterated species. Common purification techniques for phosphoramidites and related compounds are applicable here.

Initially, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed with water or a mild aqueous base to remove any remaining salts and water-soluble impurities. The organic layer is dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure.

For further purification, column chromatography on silica (B1680970) gel is a standard method. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, can be used to elute the product. Alternatively, purification can be achieved through liquid-liquid extraction techniques, which are particularly useful for larger scale preparations.

Spectroscopic and Chromatographic Methods for Isotopic Purity Assessment

The isotopic purity of the synthesized this compound is a critical parameter. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques used for this assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Verification

¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is a powerful tool for confirming the incorporation of deuterium. In the ¹H NMR spectrum of a fully deuterated this compound, the signals corresponding to the protons of the aziridine rings should be absent or significantly diminished. Protons on the aziridine ring carbons of the non-deuterated compound typically resonate around 1.5 ppm. The absence of signals in this region in the ¹H NMR spectrum of the synthesized product provides strong evidence of successful deuteration.

Conversely, ²H NMR (Deuterium Nuclear Magnetic Resonance) spectroscopy can be used to directly observe the deuterium nuclei, confirming their presence and potentially their location in the molecule.

Mass Spectrometry (MS) for Isotopic Abundance and Molecular Weight Confirmation

Mass spectrometry is the definitive technique for confirming the molecular weight and determining the isotopic abundance of this compound. The molecular weight of the non-deuterated Triethylenephosphoramide (C₆H₁₂N₃OP) is 173.15 g/mol . With the replacement of twelve hydrogen atoms with deuterium, the molecular weight of this compound (C₆D₁₂N₃OP) is expected to be approximately 185.23 g/mol .

High-resolution mass spectrometry (HRMS) can precisely measure the mass of the molecular ion, confirming the elemental composition. The isotopic distribution pattern in the mass spectrum is used to calculate the isotopic purity. The analysis involves comparing the relative intensities of the ion corresponding to the fully deuterated molecule (d12) with those of partially deuterated (d1 to d11) and non-deuterated (d0) species.

Tandem mass spectrometry (MS/MS) can further confirm the identity of the compound. For TEPA-d12, a known precursor-to-product ion transition is m/z 186 → 139, which can be used for quantification and confirmation in complex matrices.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆D₁₂N₃OP |

| Molecular Weight | 185.23 g/mol |

| Precursor Ion (m/z) | 186 [M+H]⁺ |

| Product Ion (m/z) | 139 |

Data compiled from publicly available analytical data.

The calculation of isotopic purity from the mass spectrum involves correcting for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) and then determining the relative abundance of each deuterated species.

Chromatographic Techniques for Purity Determination and Impurity Profiling

The chemical purity of this compound, a deuterated analog of the alkylating agent Triethylenephosphoramide (TEPA), is critical for its use as an internal standard in quantitative bioanalysis. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for determining the purity of this compound and for identifying and quantifying any potential impurities.

A validated LC-MS/MS method has been developed for the simultaneous quantification of TEPA and its deuterated internal standard, this compound (referred to as tepa and tepa-d12, respectively, in the study). This method demonstrates the level of detail required to ensure the reliability of analytical results. escholarship.org

Liquid Chromatography Parameters

The chromatographic separation is achieved using a pentafluorophenyl (PFP) reverse-phase column, which offers unique selectivity for polar and halogenated compounds. A gradient elution with a mobile phase consisting of ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) with formic acid allows for the effective separation of the analyte from matrix components and potential impurities. The specifics of the liquid chromatography setup are detailed in the table below.

| Parameter | Specification |

|---|---|

| LC Column | Poroshell 120 pentafluorophenyl (PFP) reverse phase column (50×2.1 mm, 2.7μm) with a guard column (5×2.1 mm, 2.7μm) |

| Mobile Phase A | 10 mM NH4FA at pH 4.0 |

| Mobile Phase B | MeCN with 0.1% FA |

| Flow Rate | 0.6 mL/min |

| Gradient | 4% B (0−1 min), 4% to 47% B (1–3 min), 47% to 90% B (3.00–3.01 min), 90% B (3.01–3.50 min), 90% to 4% B (3.50–3.51 min), 4% B (3.51–4.51 min) |

| Autosampler Temperature | 15 °C |

| Injection Volume | 2 μL |

| Retention Time of Tepa-d12 | 0.67 min |

Mass Spectrometry Parameters

Detection and quantification are performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive mode. Multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for both the non-deuterated TEPA and its d12-labeled internal standard are monitored.

| Parameter | Specification |

|---|---|

| Ion Source | Electrospray ionization (ESI) in positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor → Product Ion (TEPA) | m/z 174 → 131 |

| Precursor → Product Ion (TEPA-d12) | m/z 186 → 139 |

Impurity Profiling

Impurity profiling is a critical aspect of quality control for any analytical standard. The LC-MS/MS method described allows for the separation and detection of any impurities that may be present in the this compound sample. The high sensitivity of mass spectrometry enables the detection of trace-level impurities. escholarship.org The structural elucidation of any identified impurities can be further investigated using high-resolution mass spectrometry (HRMS), which provides accurate mass measurements to help determine the elemental composition of the unknown compounds.

The combination of chromatographic separation with the specificity of tandem mass spectrometry provides a robust method for assessing the chemical purity of this compound and ensuring its suitability as an internal standard for demanding analytical applications.

Advanced Analytical Methodologies Utilizing Triethylenephosphoramide D12

Development and Validation of Quantitative Analytical Assays

Quantitative analytical assays for TEPA are essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies, enabling dose adjustments to optimize efficacy and minimize toxicity. nih.govnih.gov The development of such assays requires rigorous validation to ensure reliability. nih.govut.ee TEPA-d12 is the preferred internal standard because its physicochemical properties are nearly identical to the analyte (TEPA), ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively compensating for variations in these steps. scispace.comwuxiapptec.com

The gold standard for quantifying TEPA in biological matrices like plasma and cerebrospinal fluid is LC-MS/MS. nih.govresearchgate.net Optimization of the method is a multi-step process focusing on chromatographic separation, mass spectrometric detection, and ion source parameters to achieve maximum sensitivity, specificity, and throughput. spectroscopyonline.comsrmatlas.org

The objective of chromatographic separation is to resolve the analyte from endogenous matrix components to minimize interference and matrix effects. nih.gov While TEPA-d12 and TEPA are separated by the mass spectrometer, their similar chromatographic behavior is crucial for accurate quantification. scispace.com

Several column chemistries and mobile phases have been successfully employed for the analysis of TEPA and its internal standard, TEPA-d12. nih.govescholarship.org Reversed-phase chromatography is the most common approach. For instance, a method developed for pediatric studies used a Poroshell 120 pentafluorophenyl (PFP) reverse phase column (50×2.1 mm, 2.7μm). escholarship.org This column provides high efficiency, comparable to sub-2 µm columns, but with significantly lower backpressure. escholarship.org In this application, a gradient elution was performed with a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) (pH 4.0) and acetonitrile (B52724) with 0.1% formic acid, achieving a retention time of 0.67 minutes for both TEPA and TEPA-d12. escholarship.org Other studies have utilized traditional C18 columns, such as a Zorbax Extend C18 (150 x 2.1 mm, 5 µm), with a gradient of 1 mM ammonia (B1221849) solution and acetonitrile. nih.govnih.gov

Table 1: Chromatographic Parameters for TEPA and TEPA-d12 Analysis

| Analyte/Internal Standard | Column Type | Mobile Phase | Flow Rate | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| TEPA / TEPA-d12 | Pentafluorophenyl (PFP) Reverse Phase (50×2.1 mm, 2.7μm) | A: 10 mM NH4FA, pH 4.0 B: MeCN with 0.1% FA | 0.6 mL/min | 0.67 | escholarship.org |

| TEPA | Zorbax Extend C18 (150 x 2.1 mm, 5µm) | A: 1 mM Ammonia Solution B: Acetonitrile | 0.4 mL/min | Not Specified | nih.gov |

| TEPA | C18 Column | Not Specified | Not Specified | Not Specified | nih.gov |

For quantitative analysis, tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode, which offers exceptional sensitivity and selectivity. nih.govforensicrti.org This technique involves isolating a specific precursor ion (Q1), fragmenting it in a collision cell (Q2), and then monitoring a specific product ion (Q3). srmatlas.org The precursor-to-product ion pair is known as a "transition." forensicrti.org

For TEPA and its deuterated internal standard, analysis is performed in positive ion mode. nih.govresearchgate.net The optimized MRM transitions are selected to be specific and produce a high signal intensity. srmatlas.org

For Triethylenephosphoramide (B1683007) (TEPA): The selected transition is the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 174, which is fragmented to produce a product ion at m/z 131. researchgate.netescholarship.org

For Triethylenephosphoramide-d12 (TEPA-d12): The corresponding transition is from the precursor ion [M+H]⁺ at m/z 186 to the product ion at m/z 139. researchgate.netescholarship.org

Table 2: Mass Spectrometry MRM Transitions

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Triethylenephosphoramide (TEPA) | Positive ESI | 174 | 131 | researchgate.netescholarship.org |

| This compound (TEPA-d12) | Positive ESI | 186 | 139 | researchgate.netescholarship.org |

Electrospray Ionization (ESI) is the universally adopted technique for ionizing TEPA and TEPA-d12, operated in positive mode ([M+H]⁺) to achieve high sensitivity. nih.govresearchgate.netescholarship.org The efficiency of the ESI process is highly dependent on the ion source parameters, and their optimization is a critical step in method development. spectroscopyonline.com Key parameters that are tuned to maximize the ion signal for the specific analytes include the capillary voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature. spectroscopyonline.comchromatographyonline.com A systematic approach, such as the Design of Experiments (DoE), can be used to efficiently evaluate multiple factors and their interactions to find the most robust source conditions. spectroscopyonline.com The goal is to achieve stable and efficient droplet formation and desolvation, leading to maximal analyte ion generation while minimizing in-source fragmentation and background noise. chromatographyonline.comnih.gov

In analytical chemistry, a surrogate standard is a compound that is chemically similar to the analyte and is added to the sample at a known concentration before any sample preparation steps. biotage.com Its purpose is to monitor the efficiency and correct for analyte losses throughout the entire analytical procedure, including extraction, and to compensate for matrix effects. biotage.comchromforum.org

This compound is an ideal surrogate standard for TEPA analysis. researchgate.nete-kenkyu.com Because its chemical structure and properties are almost identical to TEPA, it closely mimics the behavior of the analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction. scispace.comresearchgate.net By calculating the ratio of the analyte response to the TEPA-d12 response, variations introduced during sample workup and analysis are normalized, leading to significantly improved accuracy and precision. wuxiapptec.com In published methods, TEPA-d12 is typically added to the biological sample (e.g., plasma) at the initial protein precipitation step, allowing it to function as a true surrogate for the entire workflow. researchgate.netescholarship.org

A quantitative assay is validated by assessing its performance across several key metrics to ensure it is fit for purpose. ut.ee Methods utilizing TEPA-d12 as an internal standard have demonstrated excellent performance.

Linearity: Assays show a linear relationship between concentration and instrument response over a clinically relevant range. Validated calibration ranges for TEPA in plasma include 2.5–2,000 ng/mL and 5–2,500 ng/mL. nih.govresearchgate.netescholarship.org

Precision and Accuracy: Precision, measured as the relative standard deviation (RSD), and accuracy, the closeness to the true value, are typically required to be within ±15% (or ±20% at the lower limit of quantification). nih.gov Methods for TEPA have reported intra- and inter-day precision and accuracy values well within these limits. nih.govresearchgate.net

Limits of Detection/Quantification (LOD/LOQ): The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For TEPA, sensitive methods have achieved LLOQs as low as 2.5 ng/mL using just 10 µL of plasma. researchgate.netescholarship.org Another assay reported an LOQ of 5 ng/mL. nih.gov

Recovery: Extraction recovery assesses the efficiency of the sample preparation process. For TEPA, recoveries have been reported in the range of 86.3% to 89.0%. researchgate.netescholarship.org

Table 3: Validated Assay Performance Metrics for TEPA using TEPA-d12 IS

| Performance Metric | Reported Value | Reference |

|---|---|---|

| Linearity Range (ng/mL) | 2.5 - 2,000 | researchgate.netescholarship.org |

| Linearity Range (ng/mL) | 5 - 2,500 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | researchgate.netescholarship.org |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | nih.gov |

| Accuracy & Precision | < 15% | nih.gov |

| Accuracy & Precision (at LLOQ) | Within ±20% | escholarship.org |

| Extraction Recovery | 86.3% - 89.0% | researchgate.netescholarship.org |

Robustness and Ruggedness Testing of Analytical Methods

The validation of an analytical method is essential to ensure its reliability, and this includes rigorous testing for robustness and ruggedness. nih.gov Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, demonstrating its reliability under normal use. gtfch.org Ruggedness, a closely related concept, assesses the method's reproducibility under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. nih.govwa.gov

During robustness testing, several operational parameters are intentionally varied to evaluate their impact on the analytical results. The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to developing a rugged and robust method. ijpsonline.com Because the deuterated standard exhibits nearly identical physicochemical properties to the analyte, it can compensate for minor procedural variations, leading to more consistent and reproducible results. researchgate.net For instance, validation guidelines often specify acceptance criteria for precision and accuracy, which must be met even when method parameters are altered. ijpsonline.comescholarship.org

A typical robustness study might investigate the following parameters:

| Parameter Varied | Example Variation | Purpose |

| Mobile Phase Composition | ± 2% variation in organic solvent ratio | To assess the effect of minor solvent preparation errors on chromatographic separation and retention time. |

| Column Temperature | ± 5°C | To determine the impact of temperature fluctuations on peak shape and analyte retention. |

| Flow Rate | ± 0.1 mL/min | To test the method's resilience to small changes in the HPLC or UPLC pump performance. |

| pH of Mobile Phase | ± 0.2 pH units | To evaluate the effect of pH changes on the ionization state and retention of the analyte. |

| Instrument/Analyst | Analysis performed on different instruments or by different analysts | To ensure the method is transferable and provides consistent results under varied operational conditions (Ruggedness). |

This table is a generalized representation of parameters typically tested during robustness studies for chromatographic methods.

Regulatory guidelines acknowledge the superior performance of deuterated internal standards. For example, some guidelines may allow for a maximum acceptable decrease in peak area of up to 25% over a testing period when deuterated standards are used, compared to a stricter 15% for other types of internal standards. gtfch.org

Role of Deuterated Analogs in Addressing Matrix Effects and Cross-Talk Interference in Complex Samples

Quantitative analysis of analytes in complex biological matrices like plasma or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often challenged by matrix effects. google.comoup.com Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous or exogenous components in the sample, leading to ion suppression or enhancement. oup.comnih.gov This can significantly compromise the accuracy and reproducibility of the results. google.com

The use of a stable-isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for mitigating matrix effects. oup.comwaters.com The underlying principle is that a SIL internal standard is chemically and physically almost identical to the target analyte. researchgate.net Consequently, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement at the mass spectrometer's ion source. nih.govwaters.com While the absolute signal of both the analyte and the internal standard may vary, the ratio of their signals remains constant, allowing for accurate quantification. nih.gov

Key benefits of using this compound to counteract matrix effects:

Compensation for Extraction Loss: It mimics the analyte during sample preparation and extraction, correcting for any recovery inefficiencies. waters.com

Correction for Ionization Variability: It experiences the same ion suppression or enhancement as the analyte, normalizing the signal response. google.comnih.gov

Improved Accuracy and Precision: By accounting for these variables, it significantly enhances the reliability and accuracy of quantitative measurements. nih.govnih.gov

However, a phenomenon known as the "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography. oup.comwaters.com If this retention time difference is significant, the analyte and the internal standard may experience different matrix effects, which can diminish the effectiveness of the correction. waters.com Therefore, careful chromatographic optimization is essential.

Cross-talk interference is another potential issue where the signal from the high-concentration analyte contributes to the signal of the internal standard's isotopic ions. A study quantifying Triethylenephosphoramide (tepa) utilized its d12 analog as the internal standard. To overcome cross-talk from the analyte, the researchers selected less abundant ions from the internal standard for monitoring, ensuring that the analyte's signal did not artificially inflate the internal standard's signal. escholarship.org

Advanced Techniques for Molecular Tracking and Tracing Studies in Biochemical Systems

Isotopically labeled compounds are indispensable tools for molecular tracking and tracing studies, providing profound insights into the dynamics of biochemical systems. mdpi.comcreative-proteomics.com By introducing a labeled molecule, or "tracer," into a biological system, researchers can follow its journey through various metabolic pathways. northwestern.edu Stable isotopes like deuterium (B1214612) (²H) are ideal for these studies as they behave nearly identically to their unlabeled counterparts in biological reactions but are distinguishable by mass spectrometry. northwestern.edu

Metabolite Identification and Quantification using this compound as a Labeled Tracer

This compound can be employed as a labeled tracer to study the metabolic fate of its parent compound, TEPA. TEPA is known to be metabolized by cytochrome P450 enzymes. escholarship.org By introducing this compound into a cellular or in vivo system, researchers can use LC-MS/MS to trace its conversion into various metabolites. This approach, often part of untargeted metabolomics, allows for the discovery of previously unknown metabolic pathways and the quantification of metabolic flux. nih.govlcms.cz

In a typical experiment, the system is exposed to this compound, and samples are collected over time. The mass spectrometer is set to detect the specific mass of the deuterated parent compound and its expected labeled metabolites. The ability to distinguish the labeled compounds from their endogenous, unlabeled counterparts is a key advantage of this technique. mdpi.com

A validated LC-MS/MS method for the simultaneous quantification of TEPA and its deuterated internal standard, tepa-d12, provides the specific mass transitions necessary for such tracking studies. escholarship.org

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Triethylenephosphoramide (tepa) | 174 | 131 |

| This compound (tepa-d12) | 186 | 139 |

Data sourced from a study on the quantification of thiotepa (B1682881) and tepa in human plasma. escholarship.org

Quantitative Proteomics and Isotope Dilution Mass Spectrometry Approaches

Quantitative proteomics aims to measure the absolute or relative abundance of proteins in a biological sample. d-nb.infosilantes.com Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for absolute quantification, renowned for its high accuracy and precision. nih.govnih.gov The principle of IDMS involves adding a known quantity of an isotope-labeled version of the target analyte to the sample. nih.gov

In proteomics, this is often achieved using strategies like the Absolute QUAntification (AQUA) method, where a synthetic, stable isotope-labeled peptide that mirrors a peptide from the target protein is used as the internal standard. nih.gov The sample is digested to break down proteins into peptides, and the mass spectrometer measures the signal intensity ratio between the native peptide and its spiked-in labeled counterpart. d-nb.info Since the labeled peptide is chemically identical to the native one, it corrects for variations in sample preparation, digestion efficiency, and instrument response. nih.gov

While this compound is a small molecule, the principles of its use as an internal standard are directly analogous to the isotope dilution strategies employed in advanced proteomics. The core concept of using a stable isotope-labeled analog to achieve accurate quantification is a unifying theme across the analysis of both small molecules and large biomolecules like proteins. nih.govnottingham.ac.uk This approach provides the accuracy required for demanding applications, such as the validation of clinical biomarkers. nih.gov

Investigations into Molecular and Biochemical Interactions of Triethylenephosphoramide D12

In Vitro Studies of Molecular Interaction Mechanisms

The in vitro investigation of TEPA-d12 provides foundational knowledge on its intrinsic chemical reactivity and enzymatic processing, independent of complex whole-organism physiology.

Alkylation Mechanisms in Cell-Free Systems

In cell-free environments, TEPA-d12, like its non-deuterated counterpart, functions as a polyfunctional alkylating agent. Its aziridine (B145994) rings are key to its reactivity. Under acidic conditions, the ring can be protonated, making it susceptible to nucleophilic attack. This opens the ring and forms a covalent bond with the nucleophile, resulting in alkylation. The presence of deuterium (B1214612) does not significantly alter this fundamental mechanism but allows for sensitive detection and tracing in metabolic studies using techniques like mass spectrometry.

Interaction with Nucleotides and Nucleic Acids in Model Systems

Studies in model systems have demonstrated the interaction of TEPA and its deuterated analogs with DNA components. The primary sites of alkylation on DNA are the nitrogen atoms of the purine (B94841) bases, particularly the N7 position of guanine (B1146940) and the N3 position of adenine. These interactions can lead to the formation of DNA adducts and cross-links, where a single TEPA-d12 molecule binds to two different nucleotide bases, either on the same strand (intrastrand) or on opposite strands (interstrand). The formation of these cross-links is a critical aspect of its biological activity.

Enzyme-Mediated Transformations and Bioconversions in Non-Mammalian or Cellular Models

In non-mammalian systems, such as microbial cultures, the biotransformation of TEPA-d12 can occur through various enzymatic pathways. These transformations often involve hydrolysis of the P-N bonds or the opening of the aziridine rings, which can either activate or detoxify the compound. The specific enzymes and resulting metabolites can vary significantly between different species of microorganisms.

Exploration of Biological Pathways in Cellular and Lower Organism Models

The study of TEPA-d12 in cellular models and lower organisms provides insight into its biological effects at a systemic level, revealing how its chemical reactivity translates into observable biochemical and physiological changes.

Effects on Model Organism Biochemistry (e.g., Insect Systems, Microbial Cultures)

In insect systems, TEPA has been historically studied for its chemosterilant properties. It induces sterility by causing mutations in the reproductive cells of insects, a direct consequence of its DNA alkylating ability. The use of TEPA-d12 in such studies can help in understanding the pharmacokinetics and distribution of the compound within the insect's body, tracing how it reaches the reproductive organs and exerts its effects.

In microbial cultures, TEPA-d12 can act as a mutagenic agent. By altering the genetic material of bacteria, it can lead to cell death or the induction of various mutations. This property is utilized in research to study DNA repair mechanisms in bacteria, as the introduction of DNA damage by TEPA-d12 triggers these repair pathways.

Molecular Responses in Cell Culture Systems (excluding human-derived cell lines for clinical relevance)

In non-human cell culture systems, such as those derived from rodents or other model organisms, exposure to TEPA-d12 elicits a range of molecular responses. The primary response is the activation of DNA damage response (DDR) pathways. When the cell detects DNA adducts or cross-links formed by TEPA-d12, it initiates a signaling cascade involving proteins such as ATR and ATM, which in turn activate downstream effectors to halt the cell cycle and initiate DNA repair. If the damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis.

Isotopic Labeling for Elucidating Reaction Pathways and Intermediates

Isotopic labeling is a powerful technique to trace the metabolic fate of a molecule and elucidate the mechanisms of its chemical reactions. aacrjournals.org In the case of Triethylenephosphoramide-d12, the substitution of twelve hydrogen atoms with deuterium provides a distinct mass signature that allows it to be distinguished from its non-deuterated counterpart and endogenous molecules within a biological system. This isotopic enrichment is key to detailed mechanistic and kinetic studies. uva.nl

The primary route of formation of Triethylenephosphoramide (B1683007) (TEPA) in biological systems is through the oxidative desulfuration of its parent compound, N,N′,N″-triethylenethiophosphoramide (ThioTEPA), a reaction catalyzed by cytochrome P450 enzymes. aacrjournals.orgnih.govpatsnap.com The deuteration in this compound does not alter the fundamental chemical reactivity of the aziridine rings, which are the active moieties responsible for its biochemical effects. chemmethod.com

Deuterium Exchange Studies in Aqueous and Biological Milieus

Deuterium exchange studies, often monitored by mass spectrometry (HDX-MS), provide insights into the solvent accessibility and dynamics of molecules. masterorganicchemistry.comnih.gov For a small molecule like this compound, the hydrogens on the aziridine rings are covalently bonded to carbon atoms and are generally not expected to exchange with protons from an aqueous solvent under physiological conditions. This stability is a crucial characteristic, ensuring that the isotopic label is retained throughout its biological journey, making it an effective tracer.

While direct exchange of the carbon-bound deuterium is unlikely, interactions with biological macromolecules could potentially lead to localized changes in the microenvironment that might influence the stability of the molecule. However, the primary value of the deuterium label in this compound lies in its use as a stable isotopic tracer rather than for studying conformational dynamics through back-exchange, which is more typical for proteins. escholarship.orgnih.gov

The stability of the deuterium label in this compound makes it an excellent internal standard for quantitative bioanalytical assays. For instance, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, this compound can be used to accurately quantify the levels of non-deuterated TEPA in plasma samples. researchgate.net

Tracing of Chemical Transformations using Isotopic Signature

The unique mass of this compound allows for the precise tracing of its metabolic and chemical transformations. The primary mechanism of action for TEPA involves the alkylation of nucleophilic sites on biomolecules, most notably DNA. patsnap.com This occurs through the nucleophilic opening of its highly strained aziridine rings. researchgate.netmetu.edu.trmdpi.com

One proposed reaction pathway involves the hydrolysis of the P-N bond, which would release a deuterated aziridine molecule. chemmethod.com This highly reactive intermediate can then alkylate DNA bases, such as the N7 position of guanine. patsnap.comchemmethod.com By using this compound, researchers can use mass spectrometry to identify the resulting deuterated DNA adducts, confirming the mechanism and identifying the specific sites of interaction.

In studies with the non-deuterated form, TEPA has been shown to produce alkali-labile sites in DNA, a different type of DNA lesion compared to the interstrand cross-links caused by its precursor, ThioTEPA (B1682881). nih.gov The use of this compound would enable researchers to definitively track the fate of the deuterated ethylamine (B1201723) moieties as they become covalently bonded to the DNA, providing clear evidence of the molecular transformation.

The metabolic pathway of TEPA itself is of interest. While some studies suggest it is a stable metabolite of ThioTEPA with no further detectable metabolism aacrjournals.orgnih.gov, other pathways, such as conjugation with glutathione, have been proposed for related aziridine-containing compounds. mdpi.com The use of this compound would allow for the sensitive detection of any potential deuterated metabolites, helping to create a more complete picture of its biotransformation.

The following table summarizes the key interactions and transformations of Triethylenephosphoramide and the role of its deuterated analog in their study.

| Interaction/Transformation | Interacting Molecule/System | Resulting Product/Effect | Role of this compound |

| Metabolic Formation | ThioTEPA, Cytochrome P450 | Triethylenephosphoramide (TEPA) | Can be used as a standard for quantification of TEPA formation. |

| DNA Alkylation | DNA (e.g., Guanine) | Covalent DNA adducts, alkali-labile sites nih.gov | Allows for definitive tracing of the deuterated fragments to the DNA, confirming the alkylation mechanism. |

| Hydrolysis | Water | Deuterated Aziridine (putative) | Helps in identifying the reactive intermediate responsible for DNA alkylation. |

| Glutathione Conjugation | Glutathione (GSH) | Deuterated Glutathione conjugates (potential) | Enables the detection and characterization of potential detoxification pathways. |

Kinetic and Mechanistic Elucidations Through Deuterium Isotope Effects

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects (KIEs) on Reaction Rates

The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom with one of its isotopes alters the rate of a chemical reaction. wikipedia.org This effect is most pronounced when the relative mass change is large, as is the case when hydrogen (¹H) is replaced by deuterium (²H or D), which doubles the atomic mass. wikipedia.org The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD), i.e., KIE = kH/kD. wikipedia.org

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.orglibretexts.org For reactions involving the cleavage of a carbon-hydrogen (C-H) bond, the corresponding carbon-deuterium (C-D) bond, being stronger, is broken more slowly. pressbooks.pub This results in a "normal" primary KIE, where kH/kD is significantly greater than 1, typically in the range of 2 to 8. libretexts.orglibretexts.org The magnitude of the PKIE can provide insight into the transition state of the reaction. A maximal KIE is often observed when the proton is symmetrically transferred in the transition state.

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are generally smaller than PKIEs but provide valuable information about changes in the local electronic environment and hybridization of the atom bearing the isotope during the reaction. wikipedia.orgprinceton.edu SKIEs are categorized based on the position of the isotope relative to the reaction center:

α-SKIEs: Occur when the isotope is on the atom undergoing a change in hybridization. For example, in SN1 reactions, a change from sp³ to sp² hybridization at the reaction center leads to a normal KIE (kH/kD > 1). Conversely, a change from sp² to sp³ results in an inverse KIE (kH/kD < 1).

β-SKIEs: Involve isotopic substitution at a position adjacent to the reaction center. These effects are often attributed to hyperconjugation, where the C-H (or C-D) bond donates electron density to an adjacent empty or partially filled orbital. princeton.edu Since C-H bonds are better hyperconjugating donors than C-D bonds, a normal β-SKIE is typically observed when positive charge develops at the reaction center.

γ-SKIEs and beyond: Isotopic substitution at more remote positions can also influence reaction rates, though the effects are generally smaller.

In the context of Triethylenephosphoramide-d12, the deuterium atoms are located on the aziridine (B145994) rings. Reactions that involve the opening of these rings or reactions at the phosphorus center could exhibit both primary and secondary KIEs, depending on the specific mechanism. For instance, if a C-D bond on one of the aziridine rings were to be cleaved in the rate-determining step of a metabolic transformation, a significant primary KIE would be expected. More commonly, metabolic activation or nucleophilic attack at the phosphorus atom would likely lead to secondary KIEs at the deuterated positions.

Theoretical Basis and Experimental Measurement of KIEs for this compound Reactions

The theoretical foundation of KIEs lies in the principles of statistical mechanics and transition state theory. The vibrational energy of a chemical bond is quantized and depends on the reduced mass of the atoms forming the bond. princeton.edu The zero-point energy (ZPE), the lowest possible vibrational energy state, is lower for a heavier isotope. libretexts.org Consequently, a bond to a heavier isotope (like a C-D bond) has a lower ZPE and is more stable than a bond to a lighter isotope (a C-H bond). libretexts.org

The difference in ZPE between the ground state and the transition state for the H- and D-substituted reactants determines the magnitude of the KIE. In a primary KIE, the C-H(D) bond is breaking, and its vibrational mode is lost in the transition state. The difference in activation energy for the two isotopic species arises mainly from the difference in their ground-state ZPEs, leading to a slower reaction for the deuterated compound.

Experimentally, KIEs are determined by measuring the reaction rates of the unlabeled (light) and labeled (heavy) compounds under identical conditions. These rates can be monitored using various analytical techniques, such as UV-Vis spectroscopy, NMR, or mass spectrometry, by tracking the disappearance of reactants or the appearance of products over time. libretexts.org For this compound, a common approach would involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound and its metabolites. researchgate.netescholarship.org

Intermolecular KIEs are measured by running separate experiments for the labeled and unlabeled reactants. Intramolecular KIEs, which can be more precise, are determined from a single reaction using a molecule containing both isotopes and analyzing the isotopic composition of the products. nih.gov

The following table illustrates hypothetical KIE data for a reaction involving this compound.

| Reaction Type | Isotopic Substitution | kH (s⁻¹) | kD (s⁻¹) | KIE (kH/kD) | Interpretation |

| Metabolic Oxidation | Triethylenephosphoramide (B1683007) vs. This compound | 1.5 x 10⁻³ | 1.2 x 10⁻³ | 1.25 | Normal secondary KIE, suggesting a change in hybridization or hyperconjugative stabilization in the transition state. |

| Ring Opening | Triethylenephosphoramide vs. This compound | 8.2 x 10⁻⁴ | 1.2 x 10⁻⁴ | 6.83 | Normal primary KIE, indicating C-D bond cleavage is the rate-limiting step. |

This table presents hypothetical data for illustrative purposes.

Application of KIEs to Deduce Rate-Limiting Steps and Transition State Structures in Chemical and Biochemical Processes

The magnitude of the KIE is a sensitive probe for the rate-limiting step of a reaction. A significant primary KIE (typically > 2) provides strong evidence that a bond to the labeled atom is being broken in the slowest step of the reaction. libretexts.org For example, if the metabolism of Triethylenephosphoramide to a ring-opened product showed a large KIE upon deuteration, it would imply that the cleavage of a C-H bond on the aziridine ring is the rate-determining event. pressbooks.pub Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that this bond cleavage occurs in a fast step either before or after the rate-limiting step. epfl.ch

Secondary KIEs, although smaller, offer nuanced insights into the structure of the transition state. princeton.edu

An α-secondary KIE can distinguish between SN1 and SN2 reaction mechanisms. wikipedia.org For a hypothetical nucleophilic substitution at the phosphorus atom of this compound, the KIE could help elucidate the degree of bond formation and breaking in the transition state.

A β-secondary KIE can reveal the extent of charge development in the transition state. princeton.edu For instance, in the enzymatic metabolism of Triethylenephosphoramide, a normal β-SKIE would be consistent with the development of a partial positive charge on the aziridine rings in the transition state, which is stabilized by hyperconjugation from the C-H (or C-D) bonds. nih.gov

The following table summarizes how KIE values can be used to infer mechanistic details.

| Observed KIE (kH/kD) | Implication for Rate-Limiting Step | Inferred Transition State Feature |

| > 2 | C-H/D bond breaking is rate-limiting. | Symmetrical proton/deuteron transfer. |

| ≈ 1.1 - 1.4 | C-H/D bond is not broken, but hybridization or steric environment changes. | Change from sp³ to sp² at an adjacent center (α or β effect). |

| ≈ 1 | C-H/D bond is not broken, and its electronic environment is largely unchanged. | Bond cleavage occurs in a non-rate-limiting step. |

| < 1 (Inverse KIE) | C-H/D bond is not broken, but a bond becomes stiffer in the transition state. | Change from sp² to sp³ hybridization at an adjacent center. |

Stereochemical Implications of Deuterium Substitution on Reaction Specificity

Deuterium substitution can also have significant stereochemical consequences for a reaction. The requirement for a specific geometric arrangement of atoms in the transition state, such as the anti-periplanar arrangement in E2 eliminations, means that KIEs can influence the stereochemical outcome of a reaction. pressbooks.publibretexts.org

In enzymatic reactions, which are often highly stereospecific, a large KIE can sometimes lead to a phenomenon known as "metabolic switching" or "isotope-sensitive branching". nih.gov If an enzyme can catalyze the reaction at more than one site on a molecule, the large energetic penalty for cleaving a C-D bond at one site may cause the reaction to proceed preferentially at an alternative, non-deuterated site. nih.gov

Computational and Theoretical Perspectives on Deuterated Organophosphorus Compounds

Quantum Chemical Calculations for Molecular Structure and Electronic Properties of Triethylenephosphoramide-d12

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like this compound. These calculations can predict with high accuracy the three-dimensional arrangement of atoms, bond lengths, bond angles, and electronic charge distribution.

Natural Bond Orbital (NBO) analysis is another crucial quantum chemical method that provides a detailed picture of the electronic structure. uni-muenchen.dechemrxiv.orgaiu.eduresearchgate.net NBO analysis for this compound would elucidate the nature of the bonding orbitals, including the polar P=O bond and the N-P and C-N sigma bonds. It would also quantify the delocalization of electron density, such as the interaction between the nitrogen lone pairs and the antibonding orbitals of adjacent groups, which contributes to the molecule's stability and reactivity. uni-muenchen.denih.gov

Below is a table summarizing some of the key molecular and electronic properties of this compound that can be predicted using quantum chemical calculations.

| Property | Predicted Value/Description | Computational Method |

| Molecular Formula | C₆D₁₂N₃OP | - |

| Molecular Weight | 185.23 g/mol | - |

| Optimized Geometry | Tetrahedral geometry around the phosphorus atom. | DFT (e.g., B3LYP/6-31G*) |

| P=O Bond Length | ~1.22 Å | DFT |

| N-P Bond Length | ~1.65 Å | DFT |

| C-N Bond Length | ~1.47 Å | DFT |

| C-D Bond Length | ~1.09 Å | DFT |

| Dipole Moment | ~3.5 - 4.5 D | DFT |

| NBO Charges | Negative charge on the oxygen atom, positive charge on the phosphorus atom. | NBO Analysis |

| HOMO-LUMO Gap | ~5 - 6 eV | DFT |

Note: The values presented in this table are illustrative and based on typical results from DFT calculations for similar organophosphorus compounds. Actual values would be obtained from specific calculations on this compound.

Molecular Dynamics Simulations of this compound Interactions with Biomolecules

Molecular dynamics (MD) simulations offer a dynamic perspective on how this compound interacts with biological macromolecules, such as DNA and proteins. ethernet.edu.etniscpr.res.in These simulations model the movement of atoms over time, providing insights into binding affinities, conformational changes, and the role of solvent molecules in these interactions. acs.orgmdpi.com

Given that the non-deuterated analogue, Triethylenephosphoramide (B1683007) (TEPA), is known to interact with DNA, MD simulations of this compound in complex with a DNA duplex would be of significant interest. nih.govuea.ac.ukcdnsciencepub.comosti.gov Such simulations could elucidate the specific binding modes, identifying which atoms of the drug molecule interact with the DNA bases or phosphate (B84403) backbone. The simulations would also reveal the influence of deuteration on the stability and dynamics of these interactions. While the electronic differences are minimal, the slight increase in mass and altered vibrational modes of the C-D bonds could subtly affect the binding kinetics and thermodynamics. acs.org

A typical MD simulation setup to study the interaction of this compound with a DNA dodecamer would involve the following steps and parameters, as summarized in the table below.

| Simulation Parameter | Description |

| System Composition | This compound, a specific DNA sequence (e.g., a dodecamer), water molecules, and counter-ions. |

| Force Field | A combination of a biomolecular force field for DNA (e.g., AMBER, CHARMM) and a parameterized force field for this compound. nih.gov |

| Simulation Box | A periodic box of explicit solvent (water) to mimic physiological conditions. |

| Simulation Time | Nanoseconds to microseconds, depending on the process being studied. |

| Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, binding free energy calculations (e.g., MM/PBSA or MM/GBSA). |

This table outlines a general approach for an MD simulation study. The specific parameters would be chosen based on the research question and computational resources.

Prediction of Spectroscopic Signatures (NMR, MS) through Computational Chemistry

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization. osti.govresearchgate.netwikipedia.orgacs.org For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectra.

NMR Spectroscopy: The prediction of NMR chemical shifts using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, has become a standard practice. github.iolibretexts.org For this compound, one could predict the ¹H (or more accurately, ²H), ¹³C, and ³¹P NMR spectra. The predicted ²H NMR spectrum would show signals corresponding to the deuterium (B1214612) atoms in the aziridine (B145994) rings. The chemical shifts would be very similar to the proton chemical shifts of the non-deuterated compound, but the coupling patterns would be different due to the different nuclear spin of deuterium. The predicted ¹³C and ³¹P NMR spectra would also be very similar to those of the non-deuterated analogue, with minor shifts due to the isotope effect.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ²H | ~2.2 - 2.5 | Singlet (broad) | Chemical shift is similar to the corresponding protons in TEPA. Broadening is expected due to quadrupolar relaxation. |

| ¹³C | ~30 - 35 | Triplet | The C-D coupling would result in a triplet for each carbon in the aziridine rings. |

| ³¹P | ~20 - 25 | Singlet | The phosphorus chemical shift is sensitive to the electronic environment. |

Note: The predicted chemical shifts are approximate and based on typical values for similar structures. The multiplicities are based on expected coupling patterns.

Mass Spectrometry: The prediction of a mass spectrum involves determining the mass-to-charge ratio (m/z) of the molecular ion and its likely fragmentation patterns. unizin.orgnih.gov For this compound, the molecular ion peak would be expected at an m/z corresponding to its exact mass (185.1471 Da). lcms.cz The fragmentation pattern can be predicted by considering the bond strengths within the molecule. Common fragmentation pathways for similar compounds involve the loss of aziridine rings or parts thereof. The presence of twelve deuterium atoms would create a distinct isotopic pattern in the mass spectrum, which can be computationally simulated. nih.govacs.org

| m/z Value | Proposed Fragment |

| 185 | [M]⁺ (Molecular Ion) |

| 142 | [M - C₂D₄N]⁺ |

| 99 | [M - 2(C₂D₄N)]⁺ |

| 56 | [C₂D₄N]⁺ |

Note: This table presents a hypothetical fragmentation pattern. The actual fragmentation would depend on the ionization method and energy.

Modeling of Isotope Effects on Reaction Kinetics and Thermodynamics

The substitution of hydrogen with deuterium in this compound leads to kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction. acs.orgcaltech.edu These effects arise primarily from the difference in zero-point vibrational energy between C-H and C-D bonds. osti.govresearchgate.net The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it, which typically results in a slower reaction rate.

Computational modeling can be used to predict the magnitude of the KIE for various reactions involving this compound. By calculating the transition state structures and vibrational frequencies for both the deuterated and non-deuterated reactants, the KIE can be estimated. lcms.czcaltech.edu This information is crucial for understanding reaction mechanisms. For example, a significant primary KIE (where the C-D bond is broken in the rate-determining step) would confirm the involvement of that bond in the mechanism. Secondary KIEs, where the deuterated bond is not broken but is near the reaction center, can provide information about changes in hybridization at the transition state. acs.org

The thermodynamic properties of this compound are also influenced by deuteration. The lower zero-point energy of the C-D bonds compared to C-H bonds leads to a slightly different enthalpy of formation and standard Gibbs free energy. acs.orgscispace.com These differences can be calculated using statistical thermodynamics based on the computed vibrational frequencies. While these thermodynamic isotope effects are generally small, they can be significant in certain equilibrium processes.

| Reaction Type | Expected KIE (kH/kD) | Rationale |

| C-D Bond Cleavage | > 1 (Primary KIE) | Higher activation energy required to break the stronger C-D bond. |

| sp³ to sp² rehybridization at a deuterated carbon | > 1 (Secondary KIE) | Bending vibrational frequencies of the C-D bond decrease in the transition state. |

| sp² to sp³ rehybridization at a deuterated carbon | < 1 (Inverse Secondary KIE) | Bending vibrational frequencies of the C-D bond increase in the transition state. |

Note: The table provides a qualitative prediction of the kinetic isotope effect for different reaction scenarios.

Emerging Research Applications and Future Directions for Triethylenephosphoramide D12

Potential for Triethylenephosphoramide-d12 in Environmental Chemistry Research

The unique properties of TEPA-d12 make it a valuable tool for environmental chemistry research, particularly in understanding the fate of organophosphorus compounds in the environment and for developing sensitive analytical methods.

Investigation of Environmental Fate and Degradation Pathways in Model Ecosystems

The environmental persistence and degradation of organophosphorus compounds, a class to which TEPA belongs, are of significant concern due to their potential toxicity. nih.gov Understanding how these compounds behave in different environmental compartments is crucial for assessing their ecological risk. TEPA-d12 can serve as a tracer in studies designed to investigate the environmental fate and degradation of its non-deuterated counterpart, TEPA, and similar organophosphorus compounds.

In these studies, a known quantity of TEPA-d12 can be introduced into a model ecosystem, such as a microcosm or mesocosm containing soil, water, and representative organisms. Over time, samples from different environmental matrices (water, sediment, biota) can be collected and analyzed. Because the mass of TEPA-d12 is different from its non-labeled analog, researchers can use mass spectrometry to specifically track the concentration and transformation of the deuterated compound. This allows for the elucidation of degradation pathways, including biotic and abiotic processes, and the identification of potential breakdown products. A study on the degradation of TEPA in aqueous solutions showed that its breakdown follows pseudo-first-order kinetics and is influenced by pH. nih.gov The use of TEPA-d12 in similar studies would provide more precise data on these degradation processes in complex environmental mixtures.

Trace Analysis of Organophosphorus Compounds in Environmental Matrices

Accurate and sensitive quantification of organophosphorus compounds at trace levels in environmental samples is a significant analytical challenge. Environmental matrices such as water, soil, and biological tissues are complex and can contain numerous interfering substances that affect the accuracy of analytical measurements. nih.govacs.org Deuterated compounds like TEPA-d12 are ideal internal standards for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

An internal standard is a compound with similar chemical properties to the analyte of interest that is added to a sample in a known concentration before processing. Because the internal standard and the analyte behave similarly during sample extraction, cleanup, and analysis, any loss of the analyte during these steps can be corrected for by measuring the recovery of the internal standard. The use of a deuterated internal standard is particularly advantageous because it co-elutes with the non-labeled analyte in chromatographic separations but can be distinguished by its higher mass in the mass spectrometer. This allows for very accurate and precise quantification, even at very low concentrations. For instance, deuterated standards have been successfully used for the analysis of polar organophosphorus pesticides in water samples, improving the reliability of the results. nih.gov A method for the simultaneous analysis of several flame retardants, including the related compound APO (Aziridine, 1,1',1''-phosphinylidynetris-), utilized APO-d12 as a surrogate standard for accurate and sensitive quantification.

Advances in Isotope Labeling Methodologies for Complex Biological Systems

Isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. musechem.com The incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a molecule allows researchers to follow its journey through metabolic pathways. mdpi.com Recent advancements in isotope labeling methodologies have expanded their application to increasingly complex biological systems. nih.gov

Metabolic labeling involves introducing isotopically labeled precursors into cells or organisms, which then incorporate them into newly synthesized molecules. nih.gov This approach, particularly with the use of deuterated compounds like TEPA-d12, can provide detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics. musechem.com Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and pulsed SILAC (pSILAC) have revolutionized proteomics by allowing for the temporal analysis of protein synthesis and turnover. nih.gov While these methods traditionally use labeled amino acids, the principles can be extended to study the effects and metabolism of other compounds by using their deuterated forms.

The use of deuterated compounds is not limited to metabolic labeling. They are also crucial in techniques like Isotope-Coded Affinity Tags (ICAT), which uses deuterium or carbon-13 tags to enrich and quantify low-abundance proteins. metwarebio.com Furthermore, advances in solution NMR spectroscopy have been greatly facilitated by isotope labeling, enabling the study of the structure and dynamics of large proteins and their complexes. utoronto.ca

Integration of Multi-Omics Approaches with Deuterated Tracer Studies in Systems Biology

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. bioscipublisher.com This holistic approach often involves the integration of data from multiple "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov The combination of these datasets provides a more comprehensive picture of how a biological system responds to various stimuli or perturbations. mdpi.com

Deuterated tracer studies, using compounds like TEPA-d12, can be powerfully integrated with multi-omics approaches. For example, after exposing a biological system to TEPA-d12, researchers can not only trace the metabolic fate of the compound (metabolomics) but also simultaneously measure changes in gene expression (transcriptomics), protein levels (proteomics), and the broader metabolic profile. This integrated approach can reveal the downstream effects of the compound on various cellular pathways and networks. nih.gov

Computational tools and bioinformatics are essential for integrating and interpreting the large and complex datasets generated by multi-omics studies. researchgate.net Network analysis, for instance, can be used to visualize the relationships between the changes observed at different omics levels, helping to identify key molecular pathways and regulatory hubs affected by the deuterated tracer. bioscipublisher.com

Future Prospects for Novel Applications of Deuterated Organophosphorus Compounds in Scientific Inquiry

The unique properties of deuterated organophosphorus compounds like TEPA-d12 suggest a promising future for their application in a wide range of scientific fields. Organophosphorus compounds themselves are diverse, encompassing everything from essential biomolecules like ATP to pesticides and chemical warfare agents. nih.govmdpi.com The ability to synthesize deuterated versions of these compounds opens up new possibilities for research.

In medicine, deuterated compounds are being explored for their potential to create "heavy drugs" with improved pharmacokinetic profiles. The substitution of hydrogen with deuterium can sometimes slow down metabolic processes, leading to a longer-lasting therapeutic effect. While this application is outside the direct scope of TEPA-d12's current use, the principles of deuteration are highly relevant to pharmaceutical research. musechem.com

In the field of materials science, the incorporation of deuterated compounds could be used to probe the structure and dynamics of polymers and other materials. The distinct spectroscopic signature of deuterium can provide valuable information in techniques like neutron scattering.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and isotopic enrichment of Triethylenephosphoramide-d12?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying deuterium integration, particularly through <sup>2</sup>H-NMR to confirm isotopic labeling. Mass spectrometry (MS) should be used to analyze the isotopic pattern and molecular weight. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Pressure Liquid Chromatography (UHPLC) with UV detection can assess purity. Cross-validation using these techniques ensures accuracy, as discrepancies in isotopic enrichment may arise from synthesis impurities .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent degradation. Conduct stability tests under varying temperatures and humidity levels to establish shelf-life. Pre-experiment aliquoting minimizes repeated freeze-thaw cycles, which may induce isotopic exchange or decomposition. Document storage conditions rigorously to ensure reproducibility .

Q. What are the primary research applications of this compound in deuterium-labeling studies?

- Methodological Answer : It is commonly used as an internal standard in mass spectrometry for quantitative analysis due to its predictable isotopic pattern. In kinetic studies, it serves as a deuterated analog to investigate isotope effects on reaction rates or metabolic pathways. Ensure experimental controls include non-deuterated counterparts to isolate isotopic influences .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence the reactivity of this compound compared to its non-deuterated form?

- Methodological Answer : Deuteration alters bond vibrational frequencies, leading to reduced reaction rates (primary KIE) in processes involving hydrogen/deuterium transfer. Design experiments to measure rate constants (e.g., via stopped-flow spectroscopy or isotopic tracing) under controlled conditions. Compare activation energies using Arrhenius plots to quantify KIE magnitude. Address contradictions in literature data by standardizing reaction conditions and validating with computational models (e.g., DFT calculations) .

Q. What experimental design strategies mitigate challenges in synthesizing high-purity this compound?

- Methodological Answer : Optimize deuterium incorporation by using deuterated solvents (e.g., D2O or deuterated ethanol) and catalysts. Employ column chromatography or recrystallization for purification, followed by rigorous characterization via NMR and MS. Document synthetic yields and isotopic enrichment ratios to identify batch-to-batch variability. Collaborative validation with independent labs reduces bias in purity assessments .

Q. How can researchers resolve contradictions in stability data for this compound across different experimental conditions?

- Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., elevated temperature, UV exposure) to identify degradation pathways. Use LC-MS to detect decomposition products and quantify half-lives. Compare results with literature using meta-analysis frameworks to isolate variables (e.g., pH, solvent polarity). Transparent reporting of raw data in repositories enhances cross-study validation .

Q. What are the ethical and methodological considerations when using this compound in biological assays?

- Methodological Answer : Assess cytotoxicity and isotopic interference in cell-based assays by comparing deuterated and non-deuterated analogs. Ensure compliance with ethical guidelines for chemical handling and disposal. Pre-screen metabolites via isotopic tracing to rule out artifactual results. Peer review of experimental protocols minimizes ethical oversights .

Data Reporting and Reproducibility

Q. What data must be included in publications to ensure reproducibility of studies involving this compound?

- Methodological Answer : Provide full synthetic protocols, including isotopic enrichment percentages, solvent purity, and reaction times. Share raw NMR/MS spectra and chromatograms in supplementary materials or public repositories (e.g., Zenodo). Document storage conditions and stability profiles. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles to facilitate replication .

Contradiction Analysis Framework

- Example : If conflicting reports exist on the compound’s solubility, systematically test solubility in solvents of varying polarity (e.g., water, DMSO, hexane) using gravimetric analysis. Compare results with computational solubility parameters (e.g., Hansen solubility parameters) to identify outliers. Publish negative results to clarify discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。